

The Pharmacological Profile of 4-Fluorophenibut: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Amino-4-(4-fluorophenyl)butanoic acid
Cat. No.:	B7907474

[Get Quote](#)

Abstract

4-Fluorophenibut (hydrochloride CAS: 1858241-03-8), a derivative of the nootropic and anxiolytic agent phenibut, has emerged as a compound of interest within the research chemical landscape.^[1] This technical guide provides a comprehensive overview of the current understanding of 4-fluorophenibut's pharmacological profile, intended for researchers, scientists, and drug development professionals. By synthesizing available preclinical data, this document details the compound's mechanism of action, receptor binding affinities, and pharmacodynamic effects. Furthermore, this guide outlines detailed experimental protocols for the *in vitro* and *in vivo* characterization of 4-fluorophenibut and similar GABAergic compounds. While significant strides have been made in elucidating its primary molecular interactions, critical gaps in the knowledge of its pharmacokinetics and *in vivo* behavioral effects persist, highlighting key areas for future investigation.

Introduction and Chemical Properties

4-Fluorophenibut, also known as F-Phenibut or CGP-11130, is a synthetic derivative of phenibut (β -phenyl- γ -aminobutyric acid) characterized by the substitution of a fluorine atom at the para position of the phenyl ring.^[1] This structural modification significantly influences its pharmacological properties compared to its parent compound. Chemically, it is β -(4-fluorophenyl)- γ -aminobutyric acid with the molecular formula $C_{10}H_{12}FNO_2$ and a molecular weight of 197.21 g/mol.^[1] It is typically available as a white solid and is soluble in various organic solvents and phosphate-buffered saline.^[1]

The introduction of the fluorine atom enhances the lipophilicity of the molecule, which is theorized to facilitate its passage across the blood-brain barrier, a critical consideration for centrally acting agents. While not approved for medical use in any jurisdiction, 4-fluorophenibut is available online as a research chemical and is of interest for its potential nootropic and anxiolytic effects, which are presumed to be more potent than those of phenibut.[\[1\]](#)

Table 1: Physicochemical Properties of 4-Fluorophenibut

Property	Value	Source
IUPAC Name	4-amino-3-(4-fluorophenyl)butanoic acid	[2]
Molecular Formula	C ₁₀ H ₁₂ FNO ₂	[1]
Molecular Weight	197.21 g/mol	[1]
CAS Number	1858241-03-8 (hydrochloride salt)	[1]
Appearance	White solid	[1]
Solubility	Soluble in Dimethylformamide (25 mg/mL), Dimethyl Sulfoxide (20 mg/mL), Ethanol (14 mg/mL), and Phosphate-Buffered Saline (10 mg/mL)	[1]

Mechanism of Action and Receptor Pharmacology

The primary mechanism of action of 4-fluorophenibut is its activity as a potent and selective agonist at the γ -aminobutyric acid type B (GABA-B) receptor.[\[2\]](#)[\[3\]](#) GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are critical in modulating neuronal excitability.

GABA-B Receptor Agonism

In vitro studies have demonstrated that 4-fluorophenibut is a significantly more potent GABA-B agonist than its parent compound, phenibut. Electrophysiological recordings from mouse

cerebellar Purkinje cells revealed that 4-fluorophenibut activates an outward-rectifying potassium current, leading to hyperpolarization of the neuronal membrane and a reduction in action potential firing.[1][3] This inhibitory effect is the foundation of its presumed anxiolytic and sedative properties.[1]

The potency of 4-fluorophenibut has been quantified and compared with phenibut and the classical GABA-B agonist, baclofen. These studies highlight the impact of the para-fluoro substitution on receptor affinity and functional activity.

Table 2: Comparative Potency at the GABA-B Receptor

Compound	EC ₅₀ (μM) for K ⁺ Current Activation	IC ₅₀ (μM) for GABA-B Binding
4-Fluorophenibut	23.3[1]	1.70[2]
Phenibut	1362[1]	-
Baclofen	6.0[1]	-

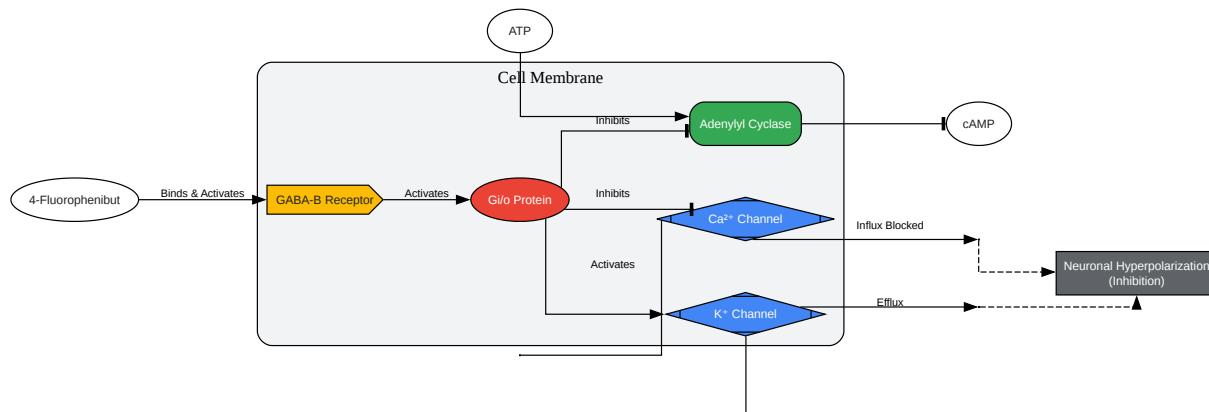
As illustrated in the table, 4-fluorophenibut is approximately 58 times more potent than phenibut in functional assays, although it is less potent than baclofen.[1]

Receptor Selectivity

4-Fluorophenibut exhibits high selectivity for the GABA-B receptor over the GABA-A receptor. Binding studies have shown an IC₅₀ value of greater than 100 μM for the GABA-A receptor, indicating a negligible affinity at physiologically relevant concentrations.[2] This selectivity is a key feature of its pharmacological profile, distinguishing it from non-selective GABAergic agents like benzodiazepines.

Other Potential Molecular Targets

Some preliminary and often anecdotal reports suggest that, like phenibut, 4-fluorophenibut may also interact with other molecular targets, including the α₂δ subunit of voltage-gated calcium channels and trace amine-associated receptor 1 (TAAR1).[4] However, these interactions are not as well-characterized as its potent GABA-B agonism, and further rigorous investigation is required to substantiate these claims and determine their physiological relevance. There is also


some in-vitro evidence suggesting minimal activity at GABA-A receptors, though this is likely not a primary mechanism of action.^[4]

Pharmacodynamics and Physiological Effects

The potent agonism of 4-fluorophenibut at GABA-B receptors translates into significant central nervous system depressant effects. The activation of these receptors leads to a cascade of downstream signaling events that ultimately reduce neuronal excitability.

Signaling Pathway

Activation of the metabotropic GABA-B receptor by an agonist like 4-fluorophenibut initiates a G-protein-mediated signaling cascade. This primarily involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channel activity. The key pharmacodynamic outcomes are the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The resulting efflux of potassium and reduced influx of calcium leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathway of 4-fluorophenibut at the GABA-B receptor.

Anticipated Physiological Effects

Based on its mechanism of action, the anticipated physiological effects of 4-fluorophenibut include:

- Anxiolysis: Reduction of anxiety and stress.
- Sedation: Dose-dependent drowsiness and sedation.
- Nootropic Effects: Potential for cognitive enhancement, although this is largely anecdotal and not well-supported by preclinical data.
- Motor Impairment: At higher doses, a reduction in coordination and motor control is expected.[1]

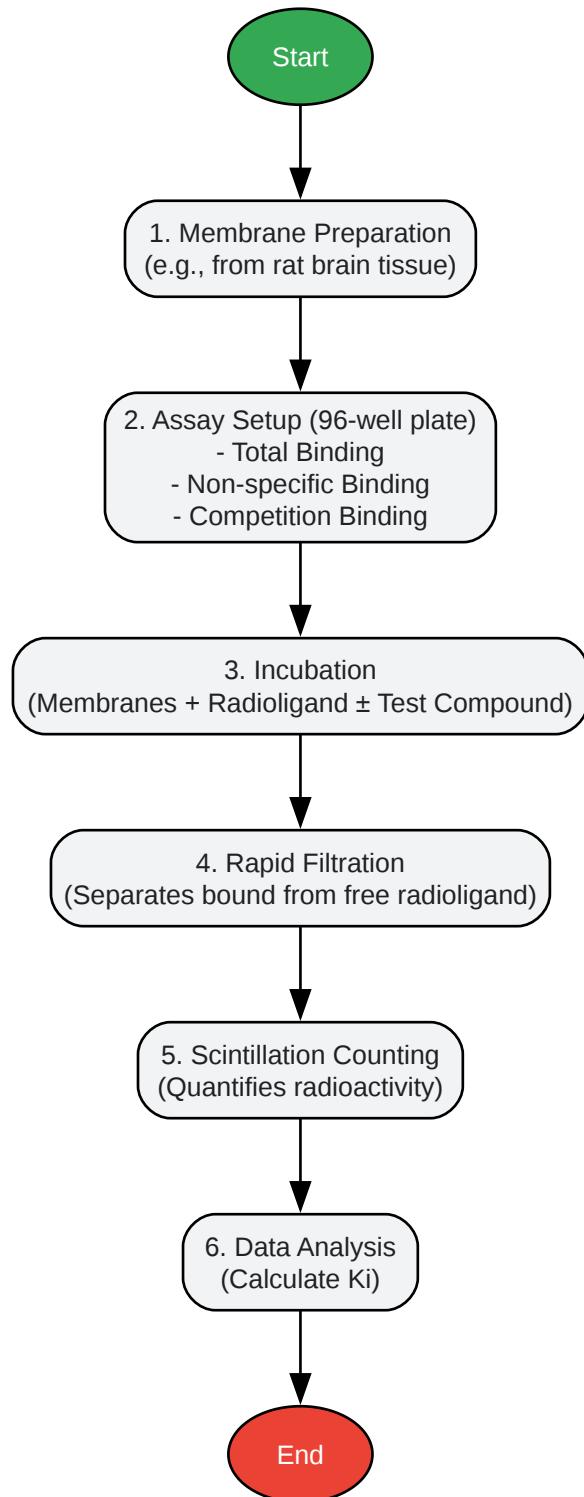
It is crucial to note that due to its increased potency, 4-fluorophenibut may carry a higher risk of adverse effects, including significant central nervous system depression, intoxication, and dependence liability compared to phenibut.[\[1\]](#)[\[3\]](#)

Pharmacokinetics: A Critical Knowledge Gap

A significant limitation in the current understanding of 4-fluorophenibut is the lack of published data on its pharmacokinetic profile. Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are not readily available in the scientific literature.

Hypothesized Pharmacokinetic Properties:

- Absorption: The increased lipophilicity due to the fluorine atom may lead to more rapid and complete absorption from the gastrointestinal tract compared to phenibut.
- Distribution: The enhanced lipophilicity is also expected to facilitate greater penetration across the blood-brain barrier, potentially contributing to its increased potency.
- Metabolism and Excretion: The metabolic fate of 4-fluorophenibut is unknown. It is unclear if it undergoes significant metabolism or is primarily excreted unchanged, as is the case for a substantial portion of a phenibut dose.


The absence of empirical pharmacokinetic data makes it challenging to predict its onset of action, duration of effects, and potential for drug-drug interactions. This represents a critical area for future research to ensure a comprehensive understanding of its pharmacological profile and safety.

Experimental Protocols for Pharmacological Characterization

To facilitate further research into 4-fluorophenibut and related compounds, this section provides detailed, step-by-step protocols for key *in vitro* and *in vivo* assays.

In Vitro Characterization: GABA-B Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a test compound for the GABA-B receptor.

[Click to download full resolution via product page](#)

Figure 2: Workflow for a GABA-B receptor radioligand binding assay.

Step-by-Step Methodology:

- Membrane Preparation:
 - Homogenize rat whole brain tissue in ice-cold Tris-HCl buffer containing 2.5 mM CaCl₂.
 - Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
 - Repeat the wash and centrifugation steps three more times to remove endogenous GABA.
 - Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.
- Assay Setup (in a 96-well plate):
 - Total Binding: Add membrane preparation, buffer, and a known concentration of a suitable GABA-B receptor radioligand (e.g., [³H]-CGP54626).
 - Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled GABA-B agonist (e.g., baclofen) to saturate the receptors.
 - Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (4-fluorophenibut).
- Incubation:
 - Incubate the plate at room temperature for 1.5 hours to allow binding to reach equilibrium.
- Filtration:
 - Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
 - Wash the filters multiple times with ice-cold wash buffer.
- Scintillation Counting:
 - Place the filters in scintillation vials with scintillation fluid.

- Quantify the amount of bound radioligand using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the log concentration of the test compound.
 - Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of specific binding) and subsequently calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

In Vivo Behavioral Assessment: Elevated Plus Maze (for Anxiolytic Effects)

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the exploration of the open arms of the maze.

Step-by-Step Methodology:

- Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
- Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the experiment.
- Drug Administration: Administer 4-fluorophenibut or a vehicle control to the animals via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test.
- Testing:
 - Place the animal in the center of the maze, facing one of the open arms.
 - Allow the animal to explore the maze for a 5-minute period.
 - Record the session using a video camera mounted above the maze.

- Data Analysis:
 - Score the video for the number of entries into the open and closed arms, and the time spent in each.
 - An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.

In Vivo Behavioral Assessment: Novel Object Recognition (for Nootropic Effects)

The novel object recognition (NOR) test is used to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Step-by-Step Methodology:

- Apparatus: An open-field arena.
- Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes to acclimate.
- Training (Familiarization) Phase:
 - On day 2, place two identical objects in the arena.
 - Administer 4-fluorophenibut or a vehicle control prior to this phase.
 - Place the animal in the arena and allow it to explore the two objects for a set period (e.g., 10 minutes).
- Testing (Recognition) Phase:
 - After a retention interval (e.g., 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
 - Allow the animal to explore for a set period (e.g., 5 minutes).

- Data Analysis:
 - Measure the time spent exploring the familiar object and the novel object.
 - Calculate a discrimination index (DI): $(\text{Time exploring novel object} - \text{Time exploring familiar object}) / (\text{Total exploration time})$.
 - A higher DI in the drug-treated group compared to the control group suggests an enhancement of recognition memory.

Conclusion and Future Directions

4-Fluorophenibut is a potent and selective GABA-B receptor agonist with a pharmacological profile that suggests a greater potential for anxiolytic and sedative effects than its parent compound, phenibut. The para-fluoro substitution significantly enhances its affinity for the GABA-B receptor. While its primary mechanism of action is well-established, there is a pressing need for further research in several key areas.

The most significant knowledge gap is the absence of comprehensive pharmacokinetic data. Understanding the ADME profile of 4-fluorophenibut is essential for interpreting its pharmacodynamic effects and assessing its safety. Furthermore, while its anxiolytic and nootropic effects are often anecdotally reported, there is a lack of rigorous, published preclinical studies using established behavioral models to confirm these effects and establish a dose-response relationship. Future research should prioritize these areas to build a more complete and scientifically validated understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. 4-Fluorophenibut - Wikipedia [en.wikipedia.org]

- 3. F-phenibut (β -(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K⁺ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- To cite this document: BenchChem. [The Pharmacological Profile of 4-Fluorophenibut: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7907474#pharmacological-profile-of-4-fluorophenibut]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com